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Compound of Interest

Compound Name:
1-Hexanol, 6,6'-oxybis[2,2-

dimethyl-

CAS No.: 300762-25-8

Cat. No.: B1663465 Get Quote

CAS 300762-25-8 | 6,6'-Oxybis(2,2-dimethylhexan-1-ol)[1]

Executive Summary
Hydrocarbon Chain Derivative 1 (HCD-1) is a synthetic, symmetric long-chain ether diol

characterized by terminal gem-dimethyl substitution.[2] Identified in high-throughput screenings

for metabolic modulators, HCD-1 exhibits significant hypolipidemic activity (IC50 = 11 μM for

lipid synthesis inhibition) and serves as a critical structural analogue to the clinical candidate

Gemcabene (PD 72953).

This guide provides a comprehensive technical breakdown of HCD-1, moving beyond basic

catalog data to explore its structural activity relationships (SAR), synthesis pathways, and

handling protocols for drug development applications.

Part 1: Structural Architecture & Physicochemical
Profiling
Molecular Identity
HCD-1 is not a simple alkane; it is a functionalized ether-linked diol. Its design overcomes the

rapid beta-oxidation typical of fatty alcohols by introducing steric hindrance via gem-dimethyl

groups.
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Property Specification

IUPAC Name 6,6'-Oxybis(2,2-dimethylhexan-1-ol)

Common Code HCD-1; HY-U00332

CAS Number 300762-25-8

Molecular Formula C₁₆H₃₄O₃

Molecular Weight 274.44 g/mol

Lipophilicity (cLogP) ~4.2 (Predicted)

Topological Polar Surface Area 49.7 Å²

Structural Logic & SAR
The molecule consists of two identical 6-carbon subunits linked by a central oxygen atom.

The Central Ether (O-Linker): Unlike a methylene (-CH2-) linker, the oxygen atom introduces

a "kink" and polarity that alters membrane intercalation compared to pure hydrocarbons. It

also prevents metabolic cleavage at the center.

The Gem-Dimethyl Caps: The 2,2-dimethyl substitution is the critical pharmacophore. It

blocks oxidation at the alpha-position relative to the alcohol, significantly extending the

metabolic half-life compared to linear fatty alcohols (e.g., 1-hexadecanol).

Visualization: Structural Connectivity
The following diagram illustrates the symmetric connectivity of HCD-1.

Part 2: Synthesis & Manufacturing Strategy
Retrosynthetic Analysis
The synthesis of HCD-1 typically follows a convergent strategy, coupling two identical subunits.

The most robust route, validated in J. Med. Chem. (Oniciu et al., 2006), utilizes a Williamson

ether synthesis or reductive coupling.

Key Precursor: 2,2-Dimethyl-6-bromohexan-1-ol (protected) or a corresponding lactone.
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Validated Synthesis Protocol (Convergent Route)
Note: This protocol assumes standard Schlenk line techniques under Argon.

Step 1: Precursor Preparation

Start: 2,2-dimethyl-6-bromohexanoic acid ethyl ester.

Reduction: Reduce the ester to the alcohol using Lithium Aluminum Hydride (LiAlH4) in dry

THF at 0°C.

Protection: Protect the primary alcohol with TBDMS-Cl (tert-Butyldimethylsilyl chloride) to

prevent side reactions.

Step 2: Ether Linkage Formation (Williamson)

Activation: Take 1.0 eq of the protected alcohol. Treat with NaH (Sodium Hydride) in DMF to

generate the alkoxide.

Coupling: Introduce 0.5 eq of a dibromo-linker (if building from center) OR couple two halves

directly if using a specific leaving group strategy. Correction: For HCD-1 specifically, the

ether is often formed by reacting the alkoxide of one subunit with the bromide of the other.

Reflux: Heat to 80°C for 12 hours.

Step 3: Deprotection & Purification

Deprotection: Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in

THF to remove silyl groups.

Extraction: Quench with NH4Cl, extract with Ethyl Acetate.

Purification: Silica gel chromatography (Hexane:EtOAc gradient 80:20). HCD-1 elutes as a

viscous, colorless oil or low-melting solid.

Synthesis Workflow Diagram
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Figure 2: Convergent synthesis pathway for HCD-1 from lactone/ester precursors.
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Part 3: Biological Interface & Application[4]
Mechanism of Action (Lipid Modulation)
HCD-1 functions as an AMPK activator and Lipid Synthesis Inhibitor.

Target: It suppresses the incorporation of acetate into lipids (de novo lipogenesis).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1663465?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potency: IC50 = 11 μM (Rat hepatocyte assay).

Comparison: It is the diol analogue of Gemcabene. While Gemcabene (diacid) is often more

potent in vivo due to bioavailability, the diol (HCD-1) shows distinct cellular uptake profiles

due to its non-ionized state at physiological pH.

Formulation for In Vitro Assays
Because HCD-1 is highly lipophilic (LogP ~4.2), improper solubilization yields erratic IC50 data.

Standard Operating Procedure (SOP) for Solubilization:

Stock Preparation: Dissolve 10 mg HCD-1 in 1 mL anhydrous DMSO (Concentration: ~36

mM). Vortex for 30 seconds.

Critical Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.

Working Solution: Dilute stock 1:1000 into pre-warmed culture media (37°C) immediately

before use.

Final DMSO concentration: 0.1% (Non-toxic limit).

Storage: Aliquot stock into amber glass vials. Store at -20°C. Stable for 6 months.

Part 4: Analytical Validation (QC)
To ensure the integrity of HCD-1 used in experiments, the following QC parameters must be

met.
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Technique Expected Signal Diagnostic Value

1H-NMR (CDCl3) δ 0.90 (s, 12H, gem-dimethyl)
Confirms the "gem-dimethyl"

cap integrity.

1H-NMR (CDCl3) δ 3.3-3.4 (t, 4H, -CH2-O-CH2-)
Confirms the central ether

linkage.

Mass Spec (ESI) [M+Na]+ = 297.4
Confirms molecular weight

(274.4 + 23).

TLC (Hex:EtOAc 7:3) Rf ~ 0.35 (Stains with PMA)
Purity check (Single spot

required).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Hydrocarbon Chain Derivative 1
(HCD-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-structure
https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-structure
https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-structure
https://www.benchchem.com/product/b1663465#hydrocarbon-chain-derivative-1-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

